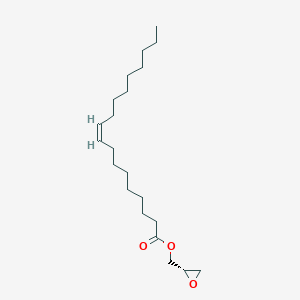

Glycidyl oleate, (S)-

Description

BenchChem offers high-quality Glycidyl oleate, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycidyl oleate, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

849589-85-1 |

|---|---|

Molecular Formula |

C21H38O3 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

[(2S)-oxiran-2-yl]methyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/t20-/m0/s1 |

InChI Key |

VWYIWOYBERNXLX-QJRAZLAKSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1CO1 |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of (S)-Glycidyl Oleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Glycidyl oleate, a key intermediate in various chemical syntheses and a molecule of interest in drug development. Given the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on the fundamental principles governing its solubility, provides a qualitative assessment of its behavior in various organic solvents, and details a generalized experimental protocol for precise quantitative determination.

Physicochemical Properties and Expected Solubility Profile

(S)-Glycidyl oleate is an ester composed of a long, non-polar oleic acid tail and a polar glycidyl head group containing an epoxide ring. This amphiphilic nature dictates its solubility, which is governed by the principle of "like dissolves like." The large, non-polar oleate chain (C18) is the dominant feature, suggesting high solubility in non-polar organic solvents. Conversely, the polar ester and epoxide functional groups may impart some limited solubility in more polar solvents.

Table 1: Expected Qualitative Solubility of (S)-Glycidyl Oleate in Common Organic Solvents

| Solvent Class | Solvent Example | Polarity | Expected Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Chloroform | Low | High | The non-polar oleate tail has strong van der Waals interactions with non-polar solvents.[1][2] |

| Polar Aprotic | Acetone, Ethyl Acetate | Medium | Moderate to High | The polar functional groups can interact with the polar aprotic solvent, while the non-polar tail is still well-solvated. |

| Dimethyl Sulfoxide (DMSO) | High | Moderate | DMSO is a strong polar aprotic solvent that can solvate a wide range of compounds. | |

| Acetonitrile | High | Low to Moderate | While polar, acetonitrile is less effective at solvating large non-polar molecules compared to other polar aprotic solvents. | |

| Polar Protic | Ethanol, Methanol | High | Low to Moderate | The potential for hydrogen bonding with the solvent exists, but the long non-polar chain limits overall solubility.[3] |

| Water | Very High | Insoluble | The large hydrophobic oleate chain prevents dissolution in water.[1][2] |

Visualization of Solubility Principles

The solubility of (S)-Glycidyl oleate is a direct consequence of the intermolecular forces between the solute and the solvent. The following diagram illustrates the "like dissolves like" principle.

References

The Genesis of (S)-Glycidyl Oleate in Edible Oils: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth exploration of the formation mechanism of (S)-glycidyl oleate, a prominent glycidyl ester, in edible oils. Tailored for researchers, scientists, and drug development professionals, this document elucidates the chemical pathways, influencing factors, and analytical methodologies pertinent to this process contaminant. A comprehensive review of its occurrence in various edible oils is also presented to provide a complete toxicological and safety perspective.

Introduction: The Emergence of a Process Contaminant

Glycidyl fatty acid esters (GEs) are process-induced contaminants that arise during the refining of edible oils, particularly in the high-temperature deodorization step. These esters are of significant concern to the food industry and regulatory bodies due to their classification as potential carcinogens. Upon ingestion, GEs are hydrolyzed in the gastrointestinal tract to release glycidol, which has been classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC). Among the various GEs, (S)-glycidyl oleate serves as a key representative due to the prevalence of oleic acid in many vegetable oils. Understanding the precise mechanism of its formation is paramount for developing effective mitigation strategies and ensuring food safety.

The Core Mechanism: From Diacylglycerols to Glycidyl Esters

The primary pathway for the formation of glycidyl esters, including (S)-glycidyl oleate, involves the thermal degradation of diacylglycerols (DAGs) at temperatures exceeding 200°C, typical of the deodorization process in oil refining. While the general mechanism is understood, the stereospecific formation of the (S)-enantiomer is a subject of ongoing research. The proposed mechanism is a multi-step process initiated by the intramolecular rearrangement of a 1,2- or 1,3-diacylglycerol.

A proposed mechanism for the formation of glycidyl esters from diacylglycerols (DAGs) at high temperatures is as follows:

-

Proton Abstraction: The process is initiated by the abstraction of the hydroxyl group proton from the DAG molecule by an adjacent carboxyl group.

-

Intramolecular Cyclization: This leads to an intramolecular cyclization, forming a five-membered ring intermediate.

-

Acyloxonium Ion Formation: The intermediate rearranges to form a cyclic acyloxonium ion.

-

Fatty Acid Elimination: A fatty acid is then eliminated from this intermediate.

-

Epoxide Ring Formation: The resulting structure undergoes a nucleophilic reaction of the alkoxide group to form the characteristic oxirane (epoxide) ring of the glycidyl ester.

The stereochemistry of the starting diacylglycerol and the specific conformation during the cyclization reaction are believed to influence the final stereochemistry of the glycidyl ester. However, a definitive, experimentally verified mechanism that exclusively explains the prevalence of the (S)-enantiomer is not yet fully elucidated in the reviewed literature.

Quantitative Landscape: Glycidyl Ester Levels in Edible Oils

The concentration of glycidyl esters varies significantly across different types of edible oils, largely influenced by the initial diacylglycerol content and the refining process parameters. Palm oil and its fractions consistently show the highest levels of GEs due to their naturally high DAG content. Other oils like soybean, sunflower, and rapeseed oil generally contain lower, but still significant, amounts. The following table summarizes the reported concentrations of glycidyl esters in various commercially available edible oils.

| Edible Oil | Glycidyl Ester Concentration (mg/kg) | Reference(s) |

| Palm Oil | 0.30 - 18.00 | [1] |

| Sunflower Oil | 0.8 - 2.46 | [1] |

| Soybean Oil | Not explicitly quantified in the provided results | |

| Rapeseed (Canola) Oil | 0.8 - 1.04 | [1] |

| Olive Oil | Generally low to undetectable in virgin oils | [1] |

| Corn Oil | Not explicitly quantified in the provided results | |

| Coconut Oil | Not explicitly quantified in the provided results |

Analytical Methodologies: Detecting and Quantifying Glycidyl Esters

The accurate quantification of glycidyl esters in edible oils is crucial for monitoring and regulatory compliance. Both direct and indirect analytical methods are employed, with the latter being more common for routine analysis.

Indirect Analysis: The AOCS Official Method Cd 29c-13

The most widely adopted indirect method is the AOCS Official Method Cd 29c-13. This "difference method" involves the determination of total 3-monochloropropane-1,2-diol (3-MCPD) and its esters, and then subtracting the amount of 3-MCPD esters to calculate the glycidyl ester content.

Experimental Protocol: Abridged AOCS Official Method Cd 29c-13

-

Sample Preparation: A known amount of the oil sample is dissolved in a suitable solvent.

-

Assay A (Total 3-MCPD and Glycidol): The sample is subjected to alkaline-catalyzed transesterification to release 3-MCPD and glycidol from their respective esters. The reaction is then stopped with an acidic solution containing a chloride salt. Under these conditions, the released glycidol is converted to 3-MCPD.

-

Assay B (3-MCPD Esters Only): A second aliquot of the sample undergoes the same alkaline-catalyzed transesterification. However, the reaction is quenched with an acidic, chloride-free salt solution. In this assay, the glycidol is not converted to 3-MCPD.

-

Derivatization: The 3-MCPD in both assays is derivatized, typically with phenylboronic acid (PBA), to make it amenable to gas chromatography.

-

GC-MS Analysis: The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantification: The concentration of 3-MCPD in Assay B represents the amount from 3-MCPD esters. The concentration in Assay A represents the sum of 3-MCPD from both 3-MCPD esters and the conversion of glycidol. The difference between the two results is used to calculate the original glycidyl ester concentration, expressed as glycidol equivalents.

Direct Analysis Methods

Direct methods, typically employing Liquid Chromatography-Mass Spectrometry (LC-MS), allow for the quantification of individual intact glycidyl esters. These methods offer higher specificity and can provide a more detailed profile of the glycidyl ester contaminants. However, they are generally more complex and require a wider range of analytical standards.

Conclusion and Future Perspectives

The formation of (S)-glycidyl oleate and other glycidyl esters in edible oils is a complex process intrinsically linked to modern refining techniques. While the fundamental mechanism involving diacylglycerols is established, further research is needed to fully elucidate the stereospecific aspects of the reaction. The continued development and refinement of analytical methods are essential for accurate monitoring and the validation of mitigation strategies. For the food industry, minimizing the formation of these contaminants through process optimization and raw material selection remains a critical priority in ensuring the safety and quality of edible oil products. This technical guide serves as a foundational resource for professionals engaged in addressing this important food safety challenge.

References

(S)-Glycidyl Oleate Precursors in Food Processing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Glycidyl oleate, a specific stereoisomer of glycidyl oleate, belongs to the broader group of process contaminants known as glycidyl esters (GEs). These esters are formed in edible oils and fats during high-temperature refining processes, particularly deodorization. The primary concern surrounding GEs stems from their hydrolysis in the gastrointestinal tract, which releases glycidol. The International Agency for Research on Cancer (IARC) has classified glycidol as a "probable human carcinogen" (Group 2A), making the presence of its precursors in food a significant safety concern. This technical guide provides a comprehensive overview of the precursors to (S)-Glycidyl oleate and other GEs in food processing, detailing their formation, analytical detection, and mitigation strategies.

Precursors of (S)-Glycidyl Oleate and Glycidyl Esters

The primary precursors for the formation of glycidyl esters, including (S)-Glycidyl oleate, in edible oils are diacylglycerols (DAGs) and, to a lesser extent, monoacylglycerols (MAGs) .[1][2] These partial glycerides are naturally present in crude oils due to incomplete biosynthesis or the enzymatic hydrolysis of triacylglycerols (TAGs) during storage and transportation of oilseeds.

The formation of GEs is a temperature-dependent process that becomes significant at temperatures above 200°C, which are commonly reached during the deodorization step of oil refining.[3] The mechanism involves the intramolecular elimination of a fatty acid from a DAG molecule to form a glycidyl ester. While MAGs can also contribute to GE formation, their lower abundance in most oils makes DAGs the principal precursors.[4]

Quantitative Data on Precursor Levels in Edible Oils

The concentration of DAGs and MAGs varies significantly among different types of vegetable oils, which directly impacts their potential for GE formation. Palm oil, in particular, tends to have higher levels of DAGs compared to other common vegetable oils, contributing to the higher GE levels often found in refined palm oil.[5][6]

| Vegetable Oil | Diacylglycerol (DAG) Content (%) | Monoacylglycerol (MAG) Content (%) | Reference |

| Soybean Oil | 2.0 | 0.5 | [7] |

| Corn Oil | 1.66 | 0.4 | [7] |

| Refined Sunflower Oil | 1.72 | 0.5 | [7] |

| Rice Bran Oil | 2.46 | 0.5 | [7] |

| Groundnut Oil | 1.64 | Not Reported | [7] |

| Palm Oil | 6.0 - 8.5 | Not Reported | |

| Canola Oil | < 1.0 | Not Reported |

Table 1: Typical Diacylglycerol and Monoacylglycerol Content in Various Crude and Refined Vegetable Oils.

Experimental Protocols

Simulation of Glycidyl Ester Formation from Diacylglycerols

This protocol describes a laboratory-scale experiment to simulate the formation of glycidyl esters from diacylglycerols under conditions mimicking the deodorization process.

Materials:

-

Refined vegetable oil with a known low concentration of GEs (e.g., refined, bleached, and deodorized soybean oil)

-

1,2-Dioleoyl-sn-glycerol (or other relevant DAG)

-

Laboratory-scale deodorizer or a vacuum oven with temperature control

-

Nitrogen gas supply

-

Analytical standards for glycidyl oleate

Procedure:

-

Spike the refined vegetable oil with a known concentration of 1,2-Dioleoyl-sn-glycerol (e.g., 1-5% w/w).

-

Place the spiked oil sample (e.g., 100 g) into the laboratory-scale deodorizer.

-

Heat the sample under vacuum (e.g., <5 mbar) with a gentle nitrogen sparge.

-

Increase the temperature to the desired deodorization temperature (e.g., 240°C, 250°C, 260°C).

-

Hold the sample at the target temperature for a specific duration (e.g., 30, 60, 90 minutes).

-

Cool the sample under vacuum to below 100°C before releasing the vacuum.

-

Collect samples at different time points to analyze for glycidyl ester content.

-

Analyze the samples using an appropriate analytical method (e.g., GC-MS or LC-MS/MS) to quantify the formation of glycidyl oleate.

Determination of Glycidyl Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on indirect methods that involve the conversion of glycidyl esters to a more easily analyzable derivative. The AOCS Official Method Cd 29c-13 is a widely used standard.

Sample Preparation (Alkaline-catalyzed transesterification):

-

Weigh approximately 100 mg of the oil sample into a screw-cap test tube.

-

Add an internal standard solution (e.g., deuterated glycidyl ester).

-

Add 0.5 mL of a 0.5 M sodium methoxide in methanol solution.

-

Vortex the mixture for 1 minute.

-

Add 3 mL of hexane and vortex for 30 seconds.

-

Add 3 mL of a saturated sodium chloride solution and vortex for 30 seconds.

-

Centrifuge to separate the layers.

-

Transfer the upper hexane layer to a new tube.

-

Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat to form trimethylsilyl (TMS) derivatives of the liberated glycidol.

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B mass selective detector or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 140°C.

-

Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the glycidol-TMS derivative.

-

Signaling Pathways and Experimental Workflows

Formation Pathway of Glycidyl Esters from Diacylglycerols

The formation of glycidyl esters from diacylglycerols during the high-temperature deodorization process is a key area of study. The following diagram illustrates this chemical transformation.

Caption: Formation of (S)-Glycidyl Oleate from Diacylglycerol.

Experimental Workflow for Glycidyl Ester Analysis

A typical workflow for the analysis of glycidyl esters in edible oils involves several key steps from sample receipt to final data analysis.

Caption: Workflow for Glycidyl Ester Analysis in Edible Oils.

Cellular Signaling Pathway of Glycidol-Induced Toxicity

Upon ingestion, glycidyl esters are hydrolyzed to glycidol, which is a reactive epoxide. Glycidol can directly interact with cellular macromolecules, leading to genotoxicity and carcinogenicity.

References

- 1. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]

- 5. Problem with Reaction Path Diagram [groups.google.com]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

Toxicological Profile of (S)-Glycidyl Oleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available toxicological data for (S)-Glycidyl oleate is limited. The primary toxicological concern associated with glycidyl esters, including (S)-Glycidyl oleate, stems from their potential to hydrolyze in vivo to glycidol. Glycidol is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans." Therefore, this guide provides the available data on (S)-Glycidyl oleate and supplements it with a comprehensive overview of the toxicological profile of glycidol as a surrogate for risk assessment.

Executive Summary

(S)-Glycidyl oleate is an ester of oleic acid and glycidol. While direct toxicological studies on (S)-Glycidyl oleate are scarce, the available information indicates potential for skin, eye, and respiratory irritation. The International Agency for Research on Cancer (IARC) has classified glycidyl oleate as a Group 3 carcinogen, "not classifiable as to its carcinogenicity to humans," due to insufficient evidence.[1][2] However, the toxicological profile of (S)-Glycidyl oleate is largely inferred from its hydrolysis product, glycidol. Glycidol is a well-documented genotoxic and carcinogenic compound, raising significant health concerns. This technical guide summarizes the available toxicological data for (S)-Glycidyl oleate and provides a detailed profile of glycidol to support informed risk assessment and guide future research.

Physicochemical Properties of (S)-Glycidyl Oleate

| Property | Value |

| Chemical Formula | C21H38O3 |

| Molecular Weight | 338.5 g/mol |

| CAS Number | 5431-33-4 |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Toxicological Data for (S)-Glycidyl Oleate

Acute Toxicity

Limited acute toxicity data is available for glycidyl oleate.

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 3520 mg/kg | [3] |

| Rabbit | Dermal | LD50 | 8 g/kg | [3] |

Irritation and Sensitization

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), glycidyl oleate is classified as:

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Eye Irritation (Category 2): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

One safety data sheet suggests it is not a sensitizing agent.[4]

Genotoxicity

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified glycidyl oleate in Group 3: Not classifiable as to its carcinogenicity to humans .[1][2] This classification is based on a limited study in mice that showed a low incidence of local sarcomas after subcutaneous injection, which was deemed insufficient for a comprehensive evaluation.[1] No human carcinogenicity data were available to the IARC Working Group.[1]

The Toxicological Profile of Glycidol (Hydrolysis Product)

The primary toxicological concern for (S)-Glycidyl oleate is its hydrolysis to glycidol. Glycidol is a reactive epoxide that is known to be genotoxic and carcinogenic.

Glycidol: Acute and Chronic Toxicity

| Species | Route | Duration | Endpoint | Value/Observations |

| Rat | Oral | Acute | LD50 | Not specified |

| Rat | Oral | 28-day | NOAEL | < 25 mg/kg/day (neurotoxicity) |

| Rat, Mouse | Oral | 2 years | Carcinogenicity | Increased incidence of tumors at multiple sites |

Glycidol: Reproductive and Developmental Toxicity

Studies in rats have indicated that glycidol can cause reproductive toxicity, including reduced sperm count.

Glycidol: Genotoxicity

Glycidol is a direct-acting genotoxic agent. Its epoxide ring can react with DNA, forming adducts and leading to mutations. It has shown positive results in a wide range of in vitro and in vivo genotoxicity assays.

Glycidol: Carcinogenicity

IARC has classified glycidol as Group 2A: Probably carcinogenic to humans . This is based on sufficient evidence of carcinogenicity in experimental animals. Oral administration of glycidol to rats and mice has been shown to induce tumors in various organs.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on (S)-Glycidyl oleate are not available in the public domain. The cited LD50 values are likely to have been determined using standard protocols such as the OECD Test Guideline 401 (Acute Oral Toxicity) and 402 (Acute Dermal Toxicity). A general workflow for such a study is presented below.

For glycidol, detailed experimental protocols can be found in the reports from the National Toxicology Program (NTP) and the IARC Monographs.

Mechanistic Insights and Signaling Pathways

The primary mechanism of toxicity for (S)-Glycidyl oleate is believed to be its conversion to glycidol.

Caption: Metabolic activation of (S)-Glycidyl Oleate to the ultimate carcinogen, glycidol.

The genotoxicity of glycidol is initiated by the nucleophilic attack of DNA bases on the electrophilic carbon atoms of the epoxide ring. This covalent binding leads to the formation of DNA adducts, which, if not repaired, can lead to mutations during DNA replication and ultimately contribute to the initiation of cancer.

Experimental Workflow Example

The following diagram illustrates a generalized workflow for an in vivo toxicity study, which would be applicable for assessing the toxicity of a substance like (S)-Glycidyl oleate.

Caption: Generalized workflow for an in vivo toxicity study.

Conclusion and Future Directions

The toxicological profile of (S)-Glycidyl oleate is currently incomplete, with a significant reliance on data from its hydrolysis product, glycidol. While classified as a skin, eye, and respiratory irritant, its carcinogenic potential remains unclassifiable by IARC due to limited data. However, the known carcinogenicity and genotoxicity of glycidol warrant a cautious approach to the handling and use of (S)-Glycidyl oleate.

Future research should focus on:

-

Conducting comprehensive toxicological studies directly on (S)-Glycidyl oleate to fill the existing data gaps.

-

Investigating the in vivo hydrolysis rate of (S)-Glycidyl oleate to better quantify the internal exposure to glycidol.

-

Elucidating the specific signaling pathways affected by (S)-Glycidyl oleate and its metabolites.

A more complete understanding of the toxicological profile of (S)-Glycidyl oleate is crucial for accurate risk assessment and ensuring the safety of researchers, scientists, and drug development professionals who may come into contact with this compound.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. Glycidol (556-52-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 3. Toxicology and carcinogenesis study of glycidol (CAS No. 556-52-5) in genetically modified haploinsufficient p16(Ink4a)/p19(Arf) mice (gavage study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vivo Hydrolysis of (S)-Glycidyl Oleate to Glycidol

Introduction

Glycidyl fatty acid esters, including (S)-Glycidyl oleate, are process-induced contaminants found in refined edible oils and fats. A primary toxicological concern is their potential to hydrolyze in vivo, releasing the reactive epoxide, glycidol. The International Agency for Research on Cancer (IARC) has classified glycidol as a probable human carcinogen (Group 2A). Understanding the biotransformation of (S)-Glycidyl oleate into glycidol within a biological system is therefore critical for risk assessment and the development of mitigation strategies. This technical guide provides a comprehensive overview of the in vivo hydrolysis of (S)-Glycidyl oleate, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic and experimental processes.

Quantitative Data Summary

The in vivo bioavailability of glycidol from glycidyl fatty acid esters has been investigated in animal models, primarily rats. For the purpose of risk assessment, it is generally assumed that the hydrolysis of glycidyl esters in the gastrointestinal tract is complete.[1] The following tables summarize key pharmacokinetic and biomarker data from studies that administered glycidyl esters orally.

Table 1: Pharmacokinetic Parameters of Glycidol Following Oral Administration of Glycidyl Esters in Animal Models

| Parameter | Animal Model | Compound Administered | Dose | Value | Reference |

| Plasma Half-life (t½) | Rat | Glycidyl Linoleate | 341 mg/kg | 1.28 hours | [2] |

| Monkey | Glycidyl Linoleate | 341 mg/kg | 1.48 hours | [2] | |

| Maximum Concentration (Cmax) | Rat | Glycidyl Linoleate | 341 mg/kg | 77% of Cmax from equimolar Glycidol | [2] |

| Monkey | Glycidyl Linoleate | 341 mg/kg | 17% of Cmax from equimolar Glycidol | [2] | |

| Area Under the Curve (AUC) | Rat | Glycidyl Linoleate | 341 mg/kg | 128% of AUC from equimolar Glycidol | [2] |

| Monkey | Glycidyl Linoleate | 341 mg/kg | 56% of AUC from equimolar Glycidol | [2] |

Table 2: Biomarker Levels Following Oral Administration of Glycidyl Esters

| Biomarker | Animal Model | Compound Administered | Key Finding | Reference |

| Hemoglobin Adducts (DHPV) | Rat | Glycidyl Palmitoyl Ester | Similar amounts of hemoglobin binding observed compared to equimolar glycidol administration. | [1] |

| Urinary Mercapturic Acids (DHPMA) | Rat | Glycidyl Palmitoyl Ester | Similar amounts of dihydroxypropyl mercapturic acids detected compared to equimolar glycidol administration. | [1] |

DHPV: N-(2,3-dihydroxypropyl)valine; DHPMA: 2,3-dihydroxypropyl mercapturic acid

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the key metabolic pathway of (S)-Glycidyl oleate and a typical experimental workflow for its in vivo study.

Caption: Metabolic pathway of (S)-Glycidyl Oleate in vivo.

Caption: Experimental workflow for in vivo hydrolysis studies.

Experimental Protocols

This section outlines a generalized protocol for an in vivo study in rats to assess the hydrolysis of (S)-Glycidyl oleate to glycidol.

Animal Model and Husbandry

-

Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

-

Housing: Animals are housed in standard polycarbonate cages with controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water are provided ad libitum, except for a pre-dose fasting period.

-

Acclimatization: Animals are acclimatized to the facility for at least one week prior to the experiment.

Dosing and Administration

-

Test Substance: (S)-Glycidyl oleate.

-

Vehicle: A suitable vehicle such as corn oil or an aqueous emulsion.

-

Control Groups: A vehicle control group and a positive control group receiving an equimolar dose of glycidol should be included.

-

Administration Route: Oral gavage.

-

Protocol for Oral Gavage:

-

Weigh the animal to calculate the precise dosing volume (typically not exceeding 10 mL/kg).

-

Select an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats).

-

Measure the needle length from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

-

Restrain the rat firmly but gently, ensuring the head and body are aligned vertically.

-

Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth into the esophagus. The animal should swallow the tube. Do not force the needle.

-

Administer the substance slowly over 2-3 seconds.

-

Withdraw the needle slowly and return the animal to its cage.

-

Monitor the animal for any signs of distress for at least 10-15 minutes post-administration.

-

Sample Collection

-

Blood: Blood samples (approx. 200 µL) are collected from the tail vein or saphenous vein at multiple time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

-

Urine: Animals are housed in metabolic cages for urine collection over specified intervals (e.g., 0-8h, 8-24h). The volume of urine is recorded.

-

Sample Processing: Blood is centrifuged to separate plasma and red blood cells. All samples (plasma, red blood cells, urine) are stored at -80°C until analysis.

Analytical Methodology

This method is based on a modified Edman degradation followed by GC-MS or LC-MS/MS analysis.

-

Globin Isolation: Red blood cells are lysed, and globin is precipitated with an organic solvent.

-

Hydrolysis/Derivatization: The N-terminal valine adduct is cleaved from the globin chain, often using a modified Edman degradation procedure. The resulting derivative is then extracted.

-

Quantification: The extracted derivative is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or, for higher sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Calibration: An internal standard (e.g., isotopically labeled DHPV) is used for accurate quantification.

-

Sample Preparation: Urine samples are typically diluted with a suitable buffer or mobile phase.

-

Solid Phase Extraction (SPE): An optional SPE step can be used to clean up the sample and concentrate the analyte.

-

Chromatography: The prepared sample is injected into a Liquid Chromatography system, typically using a C18 column for separation.

-

Detection: The analyte is detected and quantified using Tandem Mass Spectrometry (LC-MS/MS), which provides high selectivity and sensitivity.

-

Quantification: Isotope dilution is the preferred method, using a stable isotope-labeled DHPMA as an internal standard.

The in vivo hydrolysis of (S)-Glycidyl oleate and other glycidyl fatty acid esters to glycidol is a well-established metabolic pathway. Quantitative studies in animal models demonstrate that glycidol released from these esters becomes systemically available, forming measurable biomarkers such as hemoglobin adducts and urinary mercapturic acids. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to conduct further investigations into the pharmacokinetics and toxicodynamics of this important class of food contaminants. This knowledge is fundamental for refining human health risk assessments and for the development of safer food processing technologies.

References

(S)-Glycidyl Oleate: A Potential Carcinogen - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Glycidyl oleate, a glycidyl ester, is not directly carcinogenic but poses a potential cancer risk due to its metabolic conversion to glycidol, a compound classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC). This technical guide provides a comprehensive overview of the available scientific evidence regarding the carcinogenicity of glycidol, the active metabolite of (S)-glycidyl oleate. It includes a detailed summary of quantitative data from animal carcinogenicity studies, in-depth experimental protocols, and visualizations of the key metabolic and signaling pathways involved in its carcinogenic mechanism. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to inform risk assessment and guide future research.

Introduction

Glycidyl esters, including (S)-glycidyl oleate, are process-induced contaminants found in refined vegetable oils and foods containing them. The primary toxicological concern associated with these compounds is their hydrolysis in the gastrointestinal tract, which releases glycidol. Glycidol is a reactive epoxide that has been shown to be genotoxic and carcinogenic in animal models. Understanding the carcinogenic potential of glycidol is therefore essential for assessing the risk associated with human exposure to glycidyl esters like (S)-glycidyl oleate.

Metabolism of (S)-Glycidyl Oleate to Glycidol

Upon ingestion, (S)-glycidyl oleate is hydrolyzed by lipases in the digestive system, releasing oleic acid and glycidol. Studies in rats have demonstrated that glycidyl esters are almost completely hydrolyzed in the gastrointestinal tract, leading to the absorption of free glycidol. This metabolic activation is a critical first step in the cascade of events leading to its potential carcinogenicity.

Metabolism of (S)-Glycidyl Oleate to Glycidol in the GI tract.

Carcinogenicity of Glycidol: Quantitative Data

The carcinogenic potential of glycidol has been extensively evaluated in long-term animal bioassays conducted by the National Toxicology Program (NTP). The following tables summarize the key quantitative findings from gavage studies in F344/N rats and B6C3F1 mice.

Table 1: Carcinogenicity of Glycidol in Male F344/N Rats (Gavage)

| Organ System | Neoplasm | Control (0 mg/kg) | 25 mg/kg | 50 mg/kg |

| Peritoneal Cavity | Mesothelioma | 2/50 (4%) | 15/50 (30%) | 29/50 (58%) |

| Thyroid Gland | Follicular Cell Adenoma or Carcinoma | 0/49 (0%) | 4/50 (8%) | 8/50 (16%) |

| Brain | Glioma | 0/50 (0%) | 3/50 (6%) | 4/50 (8%) |

| Forestomach | Squamous Cell Papilloma or Carcinoma | 0/50 (0%) | 2/50 (4%) | 8/50 (16%) |

| Pancreas | Islet Cell Adenoma or Carcinoma | 1/50 (2%) | 6/50 (12%) | 5/50 (10%) |

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Glycidol (CAS No. 556-52-5) in F344/N Rats and B6C3F1 Mice (Gavage Studies).

Table 2: Carcinogenicity of Glycidol in Female F344/N Rats (Gavage)

| Organ System | Neoplasm | Control (0 mg/kg) | 25 mg/kg | 50 mg/kg |

| Mammary Gland | Fibroadenoma, Adenoma, or Adenocarcinoma | 10/50 (20%) | 20/50 (40%) | 29/50 (58%) |

| Thyroid Gland | Follicular Cell Adenoma or Carcinoma | 0/49 (0%) | 3/50 (6%) | 6/50 (12%) |

| Brain | Glioma | 1/50 (2%) | 2/50 (4%) | 5/50 (10%) |

| Forestomach | Squamous Cell Papilloma or Carcinoma | 0/50 (0%) | 1/50 (2%) | 5/50 (10%) |

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Glycidol (CAS No. 556-52-5) in F344/N Rats and B6C3F1 Mice (Gavage Studies).

Table 3: Carcinogenicity of Glycidol in Male B6C3F1 Mice (Gavage)

| Organ System | Neoplasm | Control (0 mg/kg) | 25 mg/kg | 50 mg/kg |

| Forestomach | Squamous Cell Papilloma or Carcinoma | 1/50 (2%) | 10/50 (20%) | 26/50 (52%) |

| Harderian Gland | Adenoma | 2/50 (4%) | 9/50 (18%) | 14/50 (28%) |

| Skin | Squamous Cell Papilloma, Basal Cell Tumor, or Sebaceous Adenoma | 0/50 (0%) | 4/50 (8%) | 7/50 (14%) |

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Glycidol (CAS No. 556-52-5) in F344/N Rats and B6C3F1 Mice (Gavage Studies).

Table 4: Carcinogenicity of Glycidol in Female B6C3F1 Mice (Gavage)

| Organ System | Neoplasm | Control (0 mg/kg) | 25 mg/kg | 50 mg/kg |

| Mammary Gland | Adenocarcinoma | 1/50 (2%) | 5/50 (10%) | 10/50 (20%) |

| Forestomach | Squamous Cell Papilloma or Carcinoma | 0/50 (0%) | 3/50 (6%) | 12/50 (24%) |

| Harderian Gland | Adenoma | 3/50 (6%) | 8/50 (16%) | 11/50 (22%) |

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Glycidol (CAS No. 556-52-5) in F344/N Rats and B6C3F1 Mice (Gavage Studies).

Experimental Protocols

The following sections detail the methodologies employed in the key carcinogenicity studies of glycidol.

NTP Gavage Studies in Rats and Mice

-

Test Substance: Glycidol (CAS No. 556-52-5)

-

Animal Model: Male and female F344/N rats and B6C3F1 mice, 5-6 weeks old at the start of the study.

-

Administration: Glycidol was administered in distilled water by gavage.

-

Dosage:

-

Rats: 0, 25, or 50 mg/kg body weight.

-

Mice: 0, 25, or 50 mg/kg body weight.

-

-

Dosing Schedule: Once daily, 5 days per week, for 103 weeks.

-

Group Size: 50 animals per dose group and sex.

-

Observations:

-

Animals were observed twice daily for mortality and moribundity.

-

Body weights and clinical signs were recorded weekly for the first 13 weeks and monthly thereafter.

-

At the end of the study (104-105 weeks), all surviving animals were euthanized.

-

-

Pathology:

-

A complete necropsy was performed on all animals.

-

All organs and tissues were examined for gross lesions.

-

A comprehensive list of tissues from all animals was examined microscopically.

-

Experimental workflow for the NTP gavage studies.

Mechanism of Carcinogenicity: Genotoxicity and Signaling Pathways

The carcinogenicity of glycidol is primarily attributed to its genotoxic mode of action. As a reactive epoxide, glycidol can directly bind to DNA, forming DNA adducts. This covalent binding can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.

The proposed signaling pathway for glycidol-induced carcinogenicity involves the following key steps:

-

Metabolic Activation: Hydrolysis of (S)-glycidyl oleate to glycidol.

-

DNA Adduct Formation: The electrophilic epoxide ring of glycidol reacts with nucleophilic sites on DNA bases (e.g., N7 of guanine).

-

Genotoxicity: The formation of DNA adducts can lead to DNA damage, including strand breaks and mutations.

-

Cellular Stress Response: DNA damage triggers a cellular stress response, activating pathways such as the p53 tumor suppressor pathway.

-

Apoptosis or Cell Cycle Arrest: The p53 pathway can induce apoptosis (programmed cell death) in cells with extensive DNA damage or arrest the cell cycle to allow for DNA repair.

-

Failure of DNA Repair/Apoptosis: If DNA repair mechanisms are overwhelmed or fail, and apoptosis is not initiated, cells with mutations may survive.

-

Clonal Expansion and Tumorigenesis: The proliferation of cells with critical mutations can lead to the development of tumors.

Signaling pathway for glycidol-induced carcinogenicity.

Conclusion

The scientific evidence strongly indicates that (S)-glycidyl oleate is a potential carcinogen due to its metabolic conversion to glycidol. The quantitative data from animal studies demonstrate a clear dose-response relationship for tumor formation in multiple organs in both rats and mice. The primary mechanism of carcinogenicity is genotoxicity, initiated by the formation of DNA adducts. This in-depth technical guide provides essential information for researchers and professionals involved in the safety assessment of food contaminants and the development of new chemical entities. A thorough understanding of the carcinogenicity of glycidol is crucial for establishing regulatory limits and mitigating potential human health risks.

The Formation and Analysis of Glycidyl Esters in Edible Fats and Oils: A Technical Guide

An important clarification on the origin of (S)-Glycidyl Oleate and related compounds in edible oils is necessary for researchers, scientists, and drug development professionals. Contrary to any implication of natural biogenesis, (S)-Glycidyl oleate is not a naturally occurring compound in fats and oils. Instead, it belongs to a class of process contaminants known as glycidyl esters (GEs), which are formed during the high-temperature deodorization step of edible oil refining. This guide provides an in-depth overview of the formation, quantitative analysis, and occurrence of these compounds in various fats and oils.

Glycidyl esters are recognized as significant food safety concerns because they are readily hydrolyzed in the gastrointestinal tract to free glycidol, a compound classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC). Consequently, regulatory bodies have established maximum permissible levels for GEs in edible oils and food products. This document serves as a technical resource, detailing the mechanisms of GE formation, providing comprehensive data on their prevalence, and outlining the sophisticated analytical protocols used for their quantification.

Formation of Glycidyl Esters during Oil Refining

Glycidyl esters are primarily generated at temperatures exceeding 200°C, a common condition in the deodorization phase of oil refining. The principal precursors to GEs are diacylglycerols (DAGs) and, to a lesser extent, monoacylglycerols (MAGs). The predominant formation mechanism is believed to be an intramolecular elimination of a fatty acid from a DAG molecule, leading to the creation of the glycidyl ester. Triacylglycerols (TAGs), the main component of fats and oils, are not direct precursors to GEs. The concentration of DAGs in the crude oil is a critical factor influencing the subsequent levels of GEs in the refined product, with oils naturally high in DAGs, such as palm oil, being particularly susceptible to high levels of GE formation.

Quantitative Occurrence of Glycidyl Esters in Edible Oils

The concentration of glycidyl esters varies significantly among different types of vegetable oils, largely depending on the initial DAG content and the specific parameters of the refining process. Palm oil and its fractions consistently show the highest levels of GEs. The following tables summarize the quantitative data on GE levels reported in various studies, expressed as glycidol equivalents.

| Oil Type | GE Range (mg/kg) | Average GE (mg/kg) | Reference |

| Palm Oil | 1.1 - 10.5 | 3.7 | [1] |

| Palm Olein | 1.9 - 10.5 | - | [1] |

| Sunflower Oil | 0.1 - 2.46 | 0.6 | [1][2] |

| Soybean Oil | 0.2 | [1] | |

| Rapeseed (Canola) Oil | 0.3 | [1][2] | |

| Olive Oil | 0.15 - 1.1 | - | [1] |

| Corn Oil | - | - | [1] |

| Coconut Oil | - | - | [1] |

| LOQ: Limit of Quantification | |||

| Table 1: Summary of Glycidyl Ester (expressed as glycidol) concentrations in various refined edible oils. |

| Glycidyl Ester Species | Palm Oil (mg/kg) | Rapeseed Oil (mg/kg) | Sunflower Oil (mg/kg) |

| Glycidyl Oleate (C18:1-GE) | Prevailing | Prevailing | - |

| Glycidyl Linoleate (C18:2-GE) | - | - | Prevailing |

| Glycidyl Palmitate (C16:0-GE) | High | - | - |

| Glycidyl Stearate (C18:0-GE) | - | - | - |

| '-' indicates not reported as the prevailing ester. | |||

| Table 2: Predominant Glycidyl Ester species found in different refined oils.[2] |

Experimental Protocols for the Analysis of Glycidyl Esters

The analysis of GEs is complex and can be broadly categorized into indirect and direct methods. Indirect methods, which are more common for routine analysis, involve the hydrolysis of GEs to a marker compound (e.g., glycidol or a derivative) followed by quantification, typically by Gas Chromatography-Mass Spectrometry (GC-MS). Direct methods involve the analysis of the intact esters, usually by Liquid Chromatography-Mass Spectrometry (LC-MS).

Several official methods have been established by organizations such as the American Oil Chemists' Society (AOCS) and the German Society for Fat Science (DGF).

AOCS Official Method Cd 29a-13: An Indirect GC-MS Method

This method is widely used for the simultaneous determination of 2-MCPD, 3-MCPD, and glycidyl esters in edible oils and fats.

Principle: Glycidyl esters are first converted to 3-monobromopropanediol (3-MBPD) monoesters by reaction with an acidic bromide salt solution. The 3-MBPD esters, along with the naturally present 2- and 3-MCPD esters, are then subjected to acid-catalyzed transesterification to release the free diols (3-MBPD, 2-MCPD, and 3-MCPD). After extraction and cleanup, the diols are derivatized with phenylboronic acid (PBA) to make them volatile for GC-MS analysis. The concentration of glycidyl esters is calculated from the amount of 3-MBPD detected.

Detailed Methodology:

-

Sample Preparation: Weigh approximately 100 mg of the oil sample into a screw-cap glass tube. Add internal standards (deuterated analogs) for 3-MCPD and glycidol.

-

Conversion of GEs: Add an acidic aqueous solution of sodium bromide. The mixture is vortexed and incubated to convert glycidyl esters to 3-MBPD monoesters.

-

Transesterification: A solution of sulfuric acid in methanol is added. The tube is tightly capped and incubated at 40°C for 16 hours. This step cleaves the fatty acids from the glycerol backbone, releasing free 2-MCPD, 3-MCPD, and 3-MBPD.

-

Extraction of FAMEs: The reaction is stopped, and the resulting fatty acid methyl esters (FAMEs) are removed by liquid-liquid extraction with n-heptane. This cleanup step is crucial to prevent interference in the subsequent GC-MS analysis.

-

Derivatization: The remaining aqueous phase containing the target analytes is treated with a phenylboronic acid (PBA) solution. This reaction forms cyclic phenylboronate esters of the diols, which are more volatile and provide better chromatographic performance.

-

Final Extraction: The PBA derivatives are extracted from the aqueous phase into n-heptane.

-

GC-MS Analysis: The final extract is injected into the GC-MS system. The analytes are separated on a capillary column and detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of the corresponding deuterated internal standard. The glycidyl ester content (as glycidol) is calculated from the quantified 3-MBPD concentration.

References

The Dual Role of (S)-Glycidyl Oleate in Food Safety: A Technical Guide

(S)-Glycidyl oleate, a fatty acid ester of glycidol, represents a significant area of focus in food safety and analysis. This technical guide provides an in-depth overview of its formation in foodstuffs, the associated toxicological concerns, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and professionals involved in food safety, quality control, and drug development.

Introduction to (S)-Glycidyl Oleate and Glycidyl Esters

(S)-Glycidyl oleate is a specific stereoisomer of glycidyl oleate, which belongs to a broader class of process contaminants known as glycidyl esters (GEs). GEs are formed during the high-temperature refining of edible oils and fats, particularly during the deodorization step, which is crucial for removing undesirable odors and flavors. The formation of GEs is primarily initiated from diacylglycerols (DAGs) and monoacylglycerols (MAGs) present in the crude oils.[1][2][3] Temperatures exceeding 200°C (392°F) significantly accelerate the formation of these esters.[4][5]

The primary food safety concern associated with (S)-Glycidyl oleate and other GEs stems from their hydrolysis in the gastrointestinal tract, which releases glycidol.[2][6][7][8] Glycidol is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC) due to its genotoxic properties.[2][3][6]

Formation and Occurrence of Glycidyl Esters

The formation of glycidyl esters is a complex process influenced by several factors, including the initial concentration of precursors (DAGs and MAGs), processing temperature, and time.[1][3] Refined palm oil and its fractions have been reported to contain the highest levels of GEs compared to other vegetable oils.[3][9] However, GEs can be found in a wide range of refined oils, including soybean, sunflower, and rapeseed oils, and consequently in many processed foods that use these oils as ingredients.[3][9][10]

Quantitative Data on Glycidyl Ester Occurrence

The following tables summarize the reported levels of glycidyl esters in various edible oils and food products. It is important to note that levels can vary significantly based on the specific processing conditions and the quality of the raw materials.

Table 1: Occurrence of Glycidyl Esters in Refined Edible Oils

| Oil Type | Concentration Range (mg/kg) | Reference |

| Palm Oil | [9] | |

| Palm Olein | High concentrations reported | [9] |

| Unrefined Oils | [9] | |

| Soybean Oil | - | [3] |

| Sunflower Oil | - | [3] |

| Rapeseed Oil | - | [3] |

LOQ: Limit of Quantification. The specific LOQ can vary depending on the analytical method used.

Table 2: Regulatory Limits for Glycidyl Esters in the European Union

| Food Category | Maximum Level (µg/kg, expressed as glycidol) | Reference |

| Vegetable oils and fats placed on the market for the final consumer or for use as an ingredient in food | 1000 | [11] |

| Infant formula and follow-on formula (powder) | 50 | [11] |

| Infant formula and follow-on formula (liquid) | 6 | [11] |

| Foods for special medical purposes intended for infants and young children (powder) | 50 | [11] |

| Foods for special medical purposes intended for infants and young children (liquid) | 6 | [11] |

| Fish oils and oils from other marine organisms | 2000 | [12] |

| Vegetable oils and fats intended for the production of baby food and processed cereal-based food for infants and young children | 500 | [12] |

Toxicological Significance and Signaling Pathways

The toxicity of (S)-Glycidyl oleate is intrinsically linked to its metabolic conversion to glycidol. The primary mechanism of glycidol-induced toxicity is its ability to form adducts with DNA, leading to genotoxicity and carcinogenicity.[8]

Proposed Signaling Pathway for Glycidol-Induced Cellular Effects

The following diagram illustrates a plausible signaling pathway for the cellular effects of glycidol, based on available research. This pathway involves the hydrolysis of (S)-Glycidyl oleate to glycidol, which then induces DNA damage and modulates key signaling proteins involved in cell survival and apoptosis.

Analytical Methodologies

The analysis of glycidyl esters in food matrices presents a significant challenge due to the complexity of the sample matrix and the low concentration of the analytes. Both direct and indirect analytical methods have been developed and validated.

Indirect Analytical Methods

Indirect methods are the most commonly used for routine analysis and regulatory purposes. These methods involve the conversion of glycidyl esters to a more easily detectable analyte, typically 3-monochloropropane-1,2-diol (3-MCPD) or a derivative.

Workflow for a Typical Indirect GC-MS Method:

Experimental Protocol: AOCS Official Method Cd 29c-13 (Difference Method)

This method determines the sum of 3-MCPD esters and glycidyl esters, and then 3-MCPD esters alone, with the glycidyl ester content calculated by difference.

-

Sample Preparation: A known amount of the oil or fat sample is weighed into a reaction vessel.

-

Part A (Sum of 3-MCPD and Glycidyl Esters):

-

An internal standard solution is added.

-

The sample is subjected to alkaline-catalyzed methanolysis to release 3-MCPD and glycidol.

-

An acidic sodium chloride solution is added to stop the reaction and convert glycidol to 3-MCPD.

-

The resulting 3-MCPD is extracted with an organic solvent.

-

-

Part B (3-MCPD Esters only):

-

An internal standard solution is added to a separate sample aliquot.

-

The sample is subjected to alkaline-catalyzed methanolysis in the absence of a chloride source.

-

The released 3-MCPD is extracted with an organic solvent.

-

-

Derivatization: The extracts from both Part A and Part B are derivatized, typically with phenylboronic acid (PBA), to improve their volatility and chromatographic behavior.

-

GC-MS Analysis: The derivatized samples are analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Quantification: The concentration of glycidyl esters (expressed as glycidol) is calculated by subtracting the result of Part B from the result of Part A.

Direct Analytical Methods

Direct methods involve the analysis of intact glycidyl esters without chemical conversion. These methods, typically employing liquid chromatography-mass spectrometry (LC-MS), provide more detailed information about the individual fatty acid esters of glycidol.

Experimental Protocol: General LC-MS/MS Method

-

Sample Preparation:

-

The oil or fat sample is dissolved in a suitable organic solvent (e.g., a mixture of isohexane and ethyl acetate).

-

Internal standards (isotopically labeled glycidyl esters) are added for accurate quantification.

-

The sample is purified using solid-phase extraction (SPE) to remove interfering matrix components. This may involve one or more SPE cartridges with different sorbents.

-

-

LC-MS/MS Analysis:

-

The purified extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

The glycidyl esters are separated on a chromatographic column (e.g., a C18 column).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the target glycidyl esters.

-

-

Quantification: The concentration of each individual glycidyl ester is determined by comparing its peak area to that of the corresponding internal standard.

Conclusion and Future Perspectives

The presence of (S)-Glycidyl oleate and other glycidyl esters in refined edible oils and processed foods remains a significant food safety concern. The genotoxicity of their metabolite, glycidol, necessitates efforts to minimize their formation during food processing. Mitigation strategies are being actively researched and implemented by the food industry, focusing on optimizing refining conditions and selecting raw materials with lower precursor content.

Continued research is needed to further elucidate the complex signaling pathways involved in glycidol-induced toxicity and to develop more rapid and cost-effective analytical methods for the routine monitoring of these contaminants. A thorough understanding of the formation, toxicology, and analysis of (S)-Glycidyl oleate is essential for ensuring the safety of the global food supply.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. archive.sciendo.com [archive.sciendo.com]

- 4. Understanding Glycidyl Ester in Food [cfs.gov.hk]

- 5. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of 3-MCPD and glycidyl esters in edible oils in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycidol Fatty Acid Ester and 3-Monochloropropane-1,2-Diol Fatty Acid Ester in Commercially Prepared Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Commission Regulation (EU) 2018/290 of 26 February 2018 amending Regulation (EC) No 1881/2006 as regards maximum levels of glycidyl fatty acid esters in vegetable oils and fats, infant formula, follow-on formula and foods for special medical purposes intended for infants and young children (Text with EEA relevance) [legislation.gov.uk]

- 12. Commission Regulation (EU) 2020/1322 of 23 September 2020 amending Regulation (EC) No 1881/2006 as regards maximum levels of 3‐monochloropropanediol (3-MCPD), 3-MCPD fatty acid esters and glycidyl fatty acid esters in certain foods (Text with EEA relevance) [legislation.gov.uk]

An In-depth Technical Guide to the Biochemical Pathways Involving Glycidyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl esters (GEs) are process-induced contaminants that form in edible oils and fats during high-temperature refining processes, particularly deodorization. Their presence in a wide range of food products, from cooking oils and margarines to infant formula and biscuits, has raised significant health concerns globally. The primary toxicological relevance of GEs stems from their hydrolysis in the gastrointestinal tract, which releases glycidol, a compound classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC). This guide provides a comprehensive overview of the biochemical pathways associated with glycidyl esters, their metabolism, toxicological effects, and the analytical methodologies used for their quantification.

Formation of Glycidyl Esters in Food

Glycidyl esters are primarily formed during the deodorization step of edible oil refining, where temperatures can exceed 200°C. The main precursors for GE formation are diacylglycerols (DAGs) and monoacylglycerols (MAGs). The reaction involves an intramolecular nucleophilic attack, leading to the formation of a glycidyl moiety esterified with a fatty acid. While the presence of DAGs and MAGs is a critical factor, the temperature and duration of the heat treatment also significantly influence the concentration of GEs in the final product.

Biochemical Pathways of Glycidyl Ester Metabolism

The metabolic fate of glycidyl esters is a critical aspect of their toxicology. The primary pathway involves the enzymatic hydrolysis of the ester bond, releasing free glycidol.

Hydrolysis to Glycidol

Upon ingestion, glycidyl esters are substantially hydrolyzed in the gastrointestinal tract by lipases, releasing glycidol and the corresponding fatty acid. This enzymatic process is considered to be highly efficient, leading to the assumption in risk assessments that exposure to glycidyl esters is equivalent to exposure to the same molar quantity of glycidol.[1] In vivo studies in rats have demonstrated that glycidol is rapidly distributed throughout the organism following the hydrolysis of glycidyl esters.[1]

The following diagram illustrates the initial step in the metabolism of glycidyl esters:

References

(S)-Glycidyl oleate interaction with biological membranes

An In-Depth Technical Guide to the Interaction of (S)-Glycidyl Oleate with Biological Membranes

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between (S)-Glycidyl oleate and biological membranes. Due to the limited direct research on the intact ester, this guide synthesizes information from studies on its constituent components—oleic acid and glycidol—and structurally related lipids to build a robust model of its biophysical and cellular effects.

Introduction

(S)-Glycidyl oleate is an amphiphilic molecule, an ester formed from oleic acid and (S)-glycidol. While used in some industrial applications, its presence as a process contaminant in refined edible oils has raised health concerns.[1][2] The primary toxicological focus has been on its hydrolysis in the gastrointestinal tract, which releases glycidol, a compound classified as a probable human carcinogen.[1] However, the direct interaction of the intact (S)-Glycidyl oleate molecule with cellular membranes represents a critical, yet under-investigated, aspect of its biological activity. Its amphipathic nature dictates its partitioning into the lipid bilayer, where it can perturb membrane structure and function, initiating a cascade of cellular events.

Physicochemical Properties and Membrane Insertion

(S)-Glycidyl oleate consists of a long, unsaturated C18 oleic acid tail and a polar, reactive glycidyl headgroup containing an epoxide ring. This structure confers significant amphipathicity, driving its spontaneous insertion into the phospholipid bilayer of cell membranes. The hydrophobic oleate tail integrates into the nonpolar core of the membrane, while the glycidyl headgroup orients towards the aqueous cytoplasm or extracellular space.

Core Interaction Mechanisms with the Lipid Bilayer

The insertion of (S)-Glycidyl oleate into the membrane is hypothesized to disrupt the local lipid environment through several mechanisms:

-

Alteration of Membrane Fluidity: The cis-double bond in the oleic acid tail creates a kink in the hydrocarbon chain, which is known to increase the free volume within the lipid bilayer and enhance membrane fluidity.[3] This increased fluidity can affect the function of integral membrane proteins, such as receptors and ion channels.

-

Induction of Lipid Packing Defects: The bulky and polar glycidyl headgroup is structurally dissimilar to native phospholipid headgroups. Its presence can disrupt the ordered packing of adjacent lipids, leading to defects that may increase passive ion and water permeability across the membrane.

-

Induction of Oxidative Stress: The perturbation of the lipid bilayer, particularly in mitochondria, can disrupt the efficiency of the electron transport chain. This can lead to the leakage of electrons and the subsequent formation of reactive oxygen species (ROS), triggering oxidative stress and damaging cellular components.[4] Fatty acids themselves can influence mitochondrial function and membrane potential, further contributing to this process.[5][6]

Cellular Consequences of Membrane Interaction

The initial biophysical perturbations of the membrane can trigger significant downstream cellular signaling and stress responses.

Endoplasmic Reticulum (ER) Stress

The accumulation of specific lipids, such as diacylglycerol (DAG)—which is structurally analogous to the glycidyl portion of the molecule—can disrupt ER homeostasis.[7] Similarly, high levels of oleic acid have been shown to induce ER stress.[8] It is plausible that the accumulation of (S)-Glycidyl oleate in the ER membrane leads to the activation of the Unfolded Protein Response (UPR), a key cellular stress signaling pathway.

Mitochondrial Dysfunction

Mitochondria are primary targets for fatty acid-induced cellular effects. Unsaturated fatty acids can increase the proton conductance of the inner mitochondrial membrane and, in some cases, induce the opening of the mitochondrial permeability transition pore (PTP), leading to depolarization of the membrane and cell death.[5][6] Oleic acid has been shown to impair mitochondrial membrane potential, which disrupts function and promotes ROS generation.[4]

Modulation of Signaling Pathways

While direct evidence for (S)-Glycidyl oleate is lacking, its structural components suggest potential interactions with key signaling pathways. Diacylglycerols are potent activators of Protein Kinase C (PKC), a central enzyme in cellular signaling. The structural similarity of the glycidyl headgroup region to DAG suggests a potential, though unconfirmed, mechanism for PKC activation.

Quantitative Data Summary

Disclaimer: This data is provided for contextual purposes only and represents the biological activity of the individual components, not the intact (S)-Glycidyl oleate ester.

Table 1: Cytotoxicity of Oleic Acid (OLA) on Various Cell Lines

| Cell Line | Cell Type | Treatment Duration | IC₅₀ Value | Reference |

|---|---|---|---|---|

| A549 | Human Lung Carcinoma | 48 hours | 20 nM | [9] |

| PC-3 | Human Prostate Cancer | 48 hours | 15 µM |[9] |

Table 2: Cytotoxicity of (S)-Glycidol on Various Cell Lines

| Cell Line | Cell Type | Treatment Duration | IC₅₀ Value | Reference |

|---|---|---|---|---|

| HCT 116 | Human Colon Cancer | 24 hours | ~1.16 µg/mL | [10] |

| HCT 116 | Human Colon Cancer | 48 hours | <1.16 µg/mL | [10] |

| HCT 116 | Human Colon Cancer | 72 hours | <1.16 µg/mL | [10] |

| Vero | Monkey Kidney (Normal) | 24, 48, 72 hours | >1.16 µg/mL (Slightly cytotoxic) |[10] |

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing cytotoxicity, lipid peroxidation, and membrane fluidity. They are presented here as they would be adapted for testing the effects of a lipophilic compound like (S)-Glycidyl oleate.

Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration at which (S)-Glycidyl oleate reduces the viability of cultured cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5] The concentration of formazan, measured spectrophotometrically, is proportional to the number of living cells.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of (S)-Glycidyl oleate in a suitable solvent (e.g., DMSO). Create a serial dilution in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of (S)-Glycidyl oleate. Include wells with medium only (blank) and medium with solvent (vehicle control). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.[4]

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve.

Protocol: TBARS Assay for Lipid Peroxidation

Objective: To quantify the extent of lipid peroxidation in cells or liposomes treated with (S)-Glycidyl oleate by measuring malondialdehyde (MDA) levels.

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay measures byproducts of lipid peroxidation, primarily MDA. In acidic conditions and at high temperatures, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be quantified spectrophotometrically at ~532 nm.[12][13]

Methodology:

-

Sample Preparation:

-

Cells: Treat cells with (S)-Glycidyl oleate. After incubation, wash, harvest, and lyse the cells via sonication on ice.

-

Liposomes: Prepare liposomes and incubate them with (S)-Glycidyl oleate.

-

-

Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the sample lysate or liposome suspension with 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate protein.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.

-

TBA Reaction: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA solution.

-

Incubation: Heat the tubes in a boiling water bath for 20-30 minutes.[3]

-

Cooling: Cool the samples on ice to stop the reaction.

-

Absorbance Reading: Measure the absorbance of the resulting pink solution at 532 nm.

-

Quantification: Create a standard curve using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane (TMP).[14] Calculate the MDA concentration in the samples and normalize to the total protein content.

Protocol: DPH Assay for Membrane Fluidity

Objective: To assess changes in membrane fluidity (or microviscosity) of cells or liposomes upon interaction with (S)-Glycidyl oleate using fluorescence anisotropy.

Principle: 1,6-diphenyl-1,3,5-hexatriene (DPH) is a fluorescent probe that partitions into the hydrophobic core of the lipid bilayer.[7] The degree of rotational motion of DPH is dependent on the fluidity of its environment. This motion is measured as fluorescence anisotropy (r). A lower anisotropy value indicates faster rotation and thus higher membrane fluidity.[8]

Methodology:

-

Sample Preparation: Prepare a suspension of cells or liposomes (e.g., at a final phospholipid concentration of 0.1-0.5 mM).

-

DPH Labeling: Prepare a 2 mM stock solution of DPH in tetrahydrofuran (THF). Add this stock solution to a vigorously vortexing buffer to create a final DPH concentration of 1-2 µM.

-

Incubation: Add the cell or liposome suspension to the DPH solution. Incubate in the dark at room temperature for at least 30-60 minutes to allow the probe to incorporate into the membranes. Add (S)-Glycidyl oleate at the desired concentrations during or after labeling.

-

Fluorescence Measurement: Transfer the labeled sample to a quartz cuvette in a fluorometer equipped with polarizers.

-

Anisotropy Calculation: Excite the sample with vertically polarized light at ~360 nm and measure the fluorescence emission intensity at ~430 nm through both vertical (I_VV) and horizontal (I_VH) polarizers. Repeat with horizontally polarized excitation light (I_HV, I_HH). The fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor (G = I_HV / I_HH).

-

Data Analysis: Compare the anisotropy values of the treated samples to the control samples. A decrease in 'r' indicates an increase in membrane fluidity.

Visualization of Pathways and Workflows

Interaction and Cellular Damage Workflow

Caption: Hypothesized workflow of (S)-Glycidyl oleate interaction with a cell membrane.

Signaling Pathway: Membrane Perturbation to ER Stress

Caption: Plausible signaling from membrane perturbation to ER stress-induced apoptosis.

Experimental Workflow: DPH Membrane Fluidity Assay

Caption: Workflow for the DPH fluorescence anisotropy assay to measure membrane fluidity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of fatty acids on mitochondria: implications for cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Excess diacylglycerol at the endoplasmic reticulum disrupts endomembrane homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endoplasmic reticulum stress is involved in lipid accumulation induced by oleic acid in adipocytes of grass carp (Ctenopharyngodon idella): focusing on the transcriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lipopolysaccharide, high glucose and saturated fatty acids induce endoplasmic reticulum stress in cultured primary human adipocytes: Salicylate alleviates this stress : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Chemical modulation of glycerolipid signaling and metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of (S)-Glycidyl Oleate using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Glycidyl oleate is the ester of oleic acid and (S)-glycidol. While glycidyl esters are commonly known as process-induced contaminants in refined edible oils, their biological significance is also a subject of growing interest, particularly in the context of toxicology and drug development.[1] In vivo, glycidyl esters are hydrolyzed to glycidol, a compound classified as a probable human carcinogen due to its genotoxic properties.[1] This application note provides a detailed protocol for the quantification of glycidyl oleate in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Biological Significance and Signaling Pathway

The primary toxicological concern with (S)-Glycidyl oleate is its metabolic conversion to (S)-glycidol. Glycidol is a reactive epoxide that can directly interact with cellular macromolecules, including DNA. This interaction can lead to the formation of DNA adducts, inducing DNA damage. Cellular response to this damage involves the activation of DNA damage response (DDR) pathways, which can trigger cell cycle arrest, DNA repair mechanisms, or, in cases of extensive damage, apoptosis (programmed cell death). Understanding the mechanisms of glycidol-induced genotoxicity is crucial for risk assessment and in the study of carcinogenesis.

Caption: Metabolic activation of (S)-Glycidyl Oleate and downstream cellular signaling pathways.

Experimental Protocols

This section details the methodologies for the quantification of glycidyl oleate by LC-MS/MS. The protocol is adaptable for various matrices, with specific considerations for sample preparation.

Materials and Reagents

-

(S)-Glycidyl oleate analytical standard

-

Internal Standard (IS): Deuterated glycidyl palmitate (d31-glycidyl palmitate) or other suitable analogue[2]

-

HPLC-grade solvents: Acetonitrile, Methanol, Isopropanol, Acetone, Hexane, Ethyl Acetate

-

Ultrapure water

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges: C18 and Silica cartridges

Sample Preparation

The choice of sample preparation method depends on the matrix and the desired level of sensitivity.

1. Direct Dilution (for high-concentration samples like edible oils)

This method is a rapid screening approach suitable for samples with expected high concentrations of glycidyl esters.[2]

-

Accurately weigh 0.1 g of the oil sample into a centrifuge tube.

-

Add 4 mL of acetonitrile containing the internal standard (e.g., d31-glycidyl palmitate).[2]

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge to separate the layers.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Solid Phase Extraction (SPE) (for low-concentration samples and complex matrices)

This method provides a more thorough clean-up, removing interfering matrix components and concentrating the analyte.[3][4]

-

Accurately weigh 10 mg of the oil or fat sample and dissolve it in acetone.[3][4]

-

Condition a C18 SPE cartridge with methanol.

-

Load the sample onto the C18 cartridge.

-